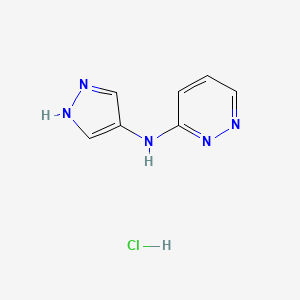

5-chloro-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

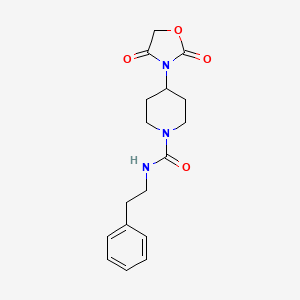

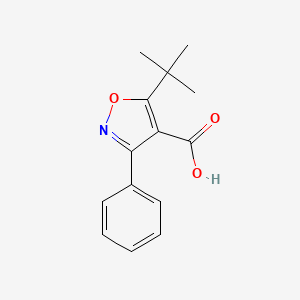

5-Chloro-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide is a complex organic compound featuring a thiophene ring, a sulfonamide group, and an indolin-2-one moiety

Mécanisme D'action

Target of Action

The primary target of 5-chloro-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide is the coagulation enzyme Factor Xa (FXa) . FXa is a promising target for antithrombotic therapy . The compound binds with high affinity to FXa .

Mode of Action

The compound interacts with FXa in a specific manner. The X-ray crystal structure of the compound in complex with human FXa has clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Biochemical Pathways

The compound affects the coagulation pathway by inhibiting FXa, a key enzyme in the coagulation cascade . By inhibiting FXa, the compound prevents the conversion of prothrombin to thrombin, thereby reducing clot formation .

Pharmacokinetics

The compound has good oral bioavailability, which is a desirable property for an antithrombotic agent . The interaction of the neutral ligand chlorothiophene in the S1 subsite contributes to this property . .

Result of Action

The inhibition of FXa by the compound leads to a reduction in clot formation, which can help prevent thrombotic events . This makes the compound a potential candidate for the development of new antithrombotic agents .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors It’s important to note that factors such as pH, temperature, and the presence of other substances can potentially affect the action of a compound.

Analyse Biochimique

Biochemical Properties

The biochemical properties of 5-chloro-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with acetylcholine esterase (AChE), an enzyme crucial for nerve function . The compound was designed as an AChE inhibitor based on the structural feature of donepezil, a known AChE inhibitor .

Cellular Effects

This compound has shown notable cytotoxicity toward three human cancer cell lines: SW620 (human colon cancer), PC3 (prostate cancer), and NCI-H23 (lung cancer) . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not currently detailed in the literature. As an indole derivative, it may be involved in pathways related to the metabolism of indole-containing compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the indolin-2-one core. One common approach is the reaction of 5-chloro-2-oxindole with ethylamine to form the 1-ethyl-2-oxoindolin-5-yl intermediate. This intermediate is then reacted with thiophene-2-sulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The indolin-2-one moiety can be oxidized to form indole-2,3-dione derivatives.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

Oxidation: Indole-2,3-dione derivatives.

Reduction: Amines.

Substitution: Substituted thiophenes.

Applications De Recherche Scientifique

Chemistry: In organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in the construction of diverse chemical structures.

Biology: The biological activity of this compound has been explored in various studies. It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine: Due to its structural similarity to other biologically active compounds, 5-chloro-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide has been investigated for its therapeutic properties. It may have applications in the treatment of diseases such as cancer and inflammation.

Industry: In material science, this compound can be used in the development of new materials with specific properties, such as enhanced stability or conductivity.

Comparaison Avec Des Composés Similaires

5-Chloro-2-oxindole

Ethylamine

Thiophene-2-sulfonyl chloride

Uniqueness: 5-Chloro-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide is unique due to its combination of functional groups and structural features, which confer specific reactivity and biological activity not found in simpler analogs.

This compound's multifaceted nature makes it a valuable subject of study in various scientific disciplines

Would you like to know more about any specific aspect of this compound?

Propriétés

IUPAC Name |

5-chloro-N-(1-ethyl-2-oxo-3H-indol-5-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O3S2/c1-2-17-11-4-3-10(7-9(11)8-13(17)18)16-22(19,20)14-6-5-12(15)21-14/h3-7,16H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCJVAQSMFLTCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine](/img/structure/B2983777.png)

![ethyl 3-[(4-methoxybenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B2983778.png)

![Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate hydrochloride](/img/structure/B2983780.png)

![[2-(3-Fluorophenyl)azetidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2983783.png)

![2-((4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2983784.png)

![2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethane-1-sulfonyl fluoride](/img/structure/B2983793.png)